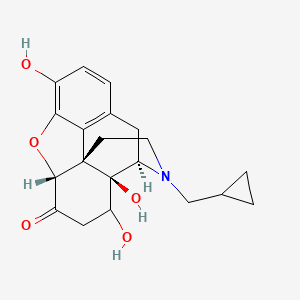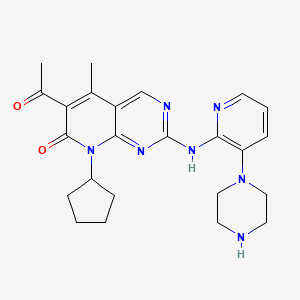![molecular formula C9H10N4 B13426868 1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B13426868.png)
1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopropyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound features a fused ring system combining imidazole and pyrazole moieties, which are known for their diverse biological activities and applications in drug development .
Preparation Methods
The synthesis of 1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method includes the Groebke–Blackburn–Bienaymé (GBB) reaction, which is a multicomponent reaction involving an aldehyde, an isocyanide, and an amine . The reaction conditions often require the use of catalysts such as perchloric acid (HClO4) in ethanol (EtOH) to achieve high yields .
Chemical Reactions Analysis
1-Isopropyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane (DCM) or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include functionalized derivatives with potential biological activities .
Scientific Research Applications
1-Isopropyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes involved in cell proliferation and survival . The compound may also interact with microbial cell membranes, leading to antimicrobial effects . Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
1-Isopropyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile can be compared with other similar compounds, such as:
Imidazole: Known for its broad range of biological activities, including antibacterial and antifungal properties.
Pyrazole: Exhibits anti-inflammatory and analgesic activities.
Indole: Used in the synthesis of various pharmaceuticals due to its diverse biological activities.
The uniqueness of this compound lies in its fused ring system, which combines the properties of both imidazole and pyrazole, leading to enhanced biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C9H10N4 |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
1-propan-2-ylimidazo[1,2-b]pyrazole-6-carbonitrile |
InChI |
InChI=1S/C9H10N4/c1-7(2)12-3-4-13-9(12)5-8(6-10)11-13/h3-5,7H,1-2H3 |
InChI Key |
BDNUZCINCZCMSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CN2C1=CC(=N2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[[4-[Benzyl(ethyl)azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-[4-[benzyl(ethyl)azaniumyl]phenyl]methyl]benzene-1,3-disulfonate](/img/structure/B13426801.png)

![5-[2-ethoxy-5-[(3R,5S)-3,4,5-trimethylpiperazine-1-carbothioyl]phenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione](/img/structure/B13426808.png)
![6-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole](/img/structure/B13426814.png)

![2-[(2Z)-5,6-dichloro-2-[[5-[15-[5-[(Z)-[5,6-dichloro-1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3-(2-ethylhexoxy)thiophen-2-yl]-9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-4-(2-ethylhexoxy)thiophen-2-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13426843.png)
![2-amino-9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5H-purin-6-one](/img/structure/B13426854.png)



![4-tert-butyl-N-[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]benzamide](/img/structure/B13426887.png)
